molecular formula C13H17NO3 B5858562 N-cyclopropyl-2-(3,4-dimethoxyphenyl)acetamide

N-cyclopropyl-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B5858562
M. Wt: 235.28 g/mol
InChI Key: VLESQIGWHYXPFZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(3,4-dimethoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a cyclopropyl group attached to the amide nitrogen and a 3,4-dimethoxyphenyl substituent on the acetamide backbone. The 3,4-dimethoxy substitution on the phenyl ring enhances electron-donating effects, which may improve binding affinity to hydrophobic pockets in biological targets .

Properties

IUPAC Name

N-cyclopropyl-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-11-6-3-9(7-12(11)17-2)8-13(15)14-10-4-5-10/h3,6-7,10H,4-5,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLESQIGWHYXPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671775
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(3,4-dimethoxyphenyl)acetamide typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with cyclopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • N-cyclopropyl-2-(3,4-dimethoxyphenyl)acetamide serves as a critical building block in the synthesis of more complex molecules. Its unique structural features allow it to participate in various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic organic chemistry.

Biological Research

Potential Biological Activities

  • The compound is being studied for its potential biological activities, including interactions with biomolecules. Preliminary research suggests that it may influence various biochemical processes through specific molecular targets.

Pharmaceutical Development

  • Due to its promising biological activity, this compound is considered a lead candidate in drug development for treating conditions such as cancer. Its interactions with biological targets like receptors or enzymes are under investigation to elucidate its therapeutic potential.

Case Studies

Case Study 1: Inhibition of Methionine Aminopeptidase
Research has shown that derivatives of this compound can inhibit methionine aminopeptidase (MetAP), which is a promising target for developing novel antibiotics. Initial screening identified compounds with significant inhibitory potency against various bacterial strains .

Case Study 2: Cancer Therapeutics
In a study focused on cancer treatment, this compound was evaluated for its efficacy against specific cancer cell lines. The results indicated that the compound could induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structure is compared to analogs with variations in the N-substituent, aryl groups, or additional functional moieties (Table 1).

Compound Name N-Substituent Aryl/Functional Group Molecular Formula Key Features
N-cyclopropyl-2-(3,4-dimethoxyphenyl)acetamide Cyclopropyl 3,4-dimethoxyphenyl C₁₃H₁₇NO₃ (inferred) High electron density from methoxy groups; compact cyclopropyl enhances steric selectivity.
A-740003 Cyanoiminoquinoline 3,4-dimethoxyphenyl + quinoline C₂₄H₂₆N₆O₃ P2X7 receptor antagonist; extended structure for enhanced receptor binding.
N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-chloroacetamide 2-Chloroethyl 3,4-dimethoxyphenyl C₁₂H₁₆ClNO₃ Chloroacetamide moiety introduces electrophilic reactivity.
2-(3,4-Dichlorophenyl)-N-(pyrazolyl)acetamide Pyrazolyl 3,4-dichlorophenyl C₁₉H₁₇Cl₂N₃O₂ Dichloro substitution increases lipophilicity; pyrazole enhances coordination.
N-cyclopropyl-2-[(2,4-dichlorophenyl)amino]acetamide Cyclopropyl 2,4-dichlorophenyl C₁₁H₁₂Cl₂N₂O Dichloro groups reduce solubility but improve membrane permeability.

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxy groups in the target compound improve solubility compared to dichloro-substituted analogs (e.g., ), which exhibit higher logP values .
Physicochemical Properties
  • Solubility : The 3,4-dimethoxy groups enhance water solubility relative to dichloro or nitro-substituted analogs (e.g., ).
  • Lipophilicity : Calculated logP values (estimated using fragment-based methods):
    • Target compound: ~1.8 (moderate lipophilicity).
    • Dichloro analog : ~3.2 (highly lipophilic).
  • Metabolic Stability : Cyclopropyl groups may reduce oxidative metabolism compared to benzyl or ethyl substituents .

Biological Activity

N-cyclopropyl-2-(3,4-dimethoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to an acetamide moiety, with a 3,4-dimethoxyphenyl substituent. Its structural formula can be represented as follows:

N cyclopropyl 2 3 4 dimethoxyphenyl acetamide\text{N cyclopropyl 2 3 4 dimethoxyphenyl acetamide}

This compound exerts its biological effects primarily through interactions with specific receptors and enzymes. It has been shown to modulate the activity of various molecular targets, leading to significant biological outcomes such as anti-inflammatory and anticancer effects .

Anticancer Activity

Research has demonstrated that this compound possesses notable cytotoxicity against various cancer cell lines. For example, in studies involving HepG2 cells (a liver cancer cell line), the compound induced apoptosis through caspase activation and PARP cleavage, indicating its potential as an anticancer agent .

Table 1: Summary of Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
HepG210.56 ± 1.14Caspase-8 activation, PARP cleavage
MCF-712.54 ± 1.15Cell cycle arrest
HeLa16.12 ± 1.54Induction of apoptosis

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has exhibited anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation .

Case Studies

  • HepG2 Cell Study :
    • Conducted to evaluate the compound's effectiveness in inducing apoptosis.
    • Results indicated a dose-dependent increase in caspase-3 and caspase-8 activity while showing minimal effect on caspase-9 .
  • MCF-7 and HeLa Cells :
    • The compound was tested for growth inhibition across different cell lines.
    • Findings revealed significant cytotoxic effects and potential for further development as an anticancer drug .

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